HIPK2 Inhibitor Potency Comparison: TBID vs. SB203580 vs. A64
TBID inhibits HIPK2 with an IC50 of 0.33 µM, representing a >120-fold improvement in potency compared to the historically used tool compound SB203580 (IC50 > 40 µM) [1]. A64 demonstrates even greater potency with an IC50 of 74 nM against HIPK2 [2], but with a different selectivity profile. This quantitative comparison demonstrates that SB203580 is not a viable HIPK2 inhibitor and that TBID and A64 offer distinct potency-selectivity trade-offs.
| Evidence Dimension | HIPK2 inhibition potency (IC50) |
|---|---|
| Target Compound Data | TBID: IC50 = 0.33 µM |
| Comparator Or Baseline | SB203580: IC50 > 40 µM; A64: IC50 = 74 nM |
| Quantified Difference | TBID is >120-fold more potent than SB203580; A64 is 4.5-fold more potent than TBID |
| Conditions | In vitro kinase assay with ATP at physiological concentrations (for TBID) [1]; [ATP] = 100 µM for A64 [2] |
Why This Matters
For procurement, this data eliminates SB203580 as a HIPK2 tool and clarifies that TBID and A64 offer different potency windows for dose-response studies.
- [1] Cozza G, Zanin S, Determann R, Ruzzene M, Kunick C, Pinna LA. Synthesis and properties of a selective inhibitor of homeodomain-interacting protein kinase 2 (HIPK2). PLoS One. 2014;9(2):e89176. View Source
- [2] Miduturu CV, Deng X, Kwiatkowski N, et al. High-throughput kinase profiling: a more efficient approach toward the discovery of new kinase inhibitors. Chem Biol. 2011;18(7):868-879. View Source
